molecular formula C18H20I2N2O7 B558703 (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate CAS No. 163679-35-4

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Cat. No. B558703
M. Wt: 630.2 g/mol
InChI Key: OOTFAHIVGAQXOL-LBPRGKRZSA-N
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Description

“(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate” is a complex organic compound. It contains several functional groups, including a carboxylate ester, an amide, and an aromatic ring with two iodine substituents and a hydroxyl group .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, starting with the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the iodine atoms and the hydroxyl group to the aromatic ring. The final step would likely be the formation of the ester with 2,5-dioxopyrrolidin-1-yl .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups attached to different parts of the molecule. The presence of the iodine atoms on the aromatic ring would likely make this part of the molecule quite electron-rich, while the ester and amide groups would be polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ester could be hydrolyzed to form a carboxylic acid and an alcohol, while the amide could be hydrolyzed to form a carboxylic acid and an amine. The iodine atoms on the aromatic ring could also potentially be substituted with other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the polar amide and ester groups would likely make it somewhat soluble in polar solvents, while the aromatic ring and the Boc group would likely make it soluble in nonpolar solvents. The iodine atoms would likely make the compound quite heavy and could potentially influence its boiling and melting points .

Scientific Research Applications

Divergent Synthesis and Reaction Mechanisms

The compound and its derivatives facilitate divergent synthesis routes and solvent-dependent reactions. For example, Rossi et al. (2007) detailed how starting from related diaza-dienes and enamines, divergent synthesis can yield a variety of compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on the solvent and temperature used. This highlights the compound's utility in producing a diverse array of chemical structures through careful control of reaction conditions (E. Rossi et al., 2007).

Enantioselective Synthesis

Enantioselective synthesis of analogs for neuroexcitants like ATPA, utilizing derivatives of the compound as key intermediates, has been demonstrated by Pajouhesh et al. (2000). This research underscores the compound's role in synthesizing enantiomerically pure molecules, critical for the development of pharmaceuticals with precise biological activities (H. Pajouhesh et al., 2000).

Antioxidant and Anti-inflammatory Applications

Subudhi and Sahoo (2011) synthesized novel analogs of the compound, showing significant antioxidant and anti-inflammatory activities. This indicates its potential for developing treatments targeting oxidative stress and inflammation-related diseases (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

Hybrid Anticonvulsant Agents

Kamiński et al. (2015) explored the compound's derivatives as potential hybrid anticonvulsant agents. By combining chemical fragments of known antiepileptic drugs, they synthesized a library of new compounds, some of which showed promising anticonvulsant activity in preclinical models (K. Kamiński et al., 2015).

Antimicrobial Activity

Pund et al. (2020) synthesized thiadiazole derivatives from a starting material closely related to the compound , evaluating them for antimicrobial activity. Several synthesized compounds demonstrated strong activity against tested microorganisms, indicating potential applications in developing new antimicrobial agents (Amit A. Pund et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTFAHIVGAQXOL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20I2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583399
Record name 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate

CAS RN

163679-35-4
Record name 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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